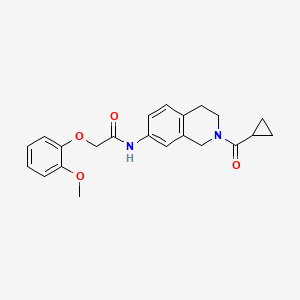

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropanecarbonyl group, a tetrahydroisoquinoline moiety, and a methoxyphenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyphenoxy Group: This can be done through a nucleophilic substitution reaction where the acetamide group is introduced using 2-(2-methoxyphenoxy)acetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acetamide derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Inhibition of Enzymatic Activity

The sulfonamide group present in related compounds has been recognized for its ability to inhibit carbonic anhydrase enzymes. This inhibition plays a crucial role in regulating acid-base balance and fluid secretion in various tissues, which may have therapeutic implications in conditions like glaucoma or edema.

Antinociceptive Effects

Similar compounds have demonstrated significant antinociceptive properties. In vivo studies indicate that these compounds can reduce pain responses through mechanisms involving excitatory neurotransmitters and opioid receptors . This suggests potential applications in pain management therapies.

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. The cyclopropanecarbonyl group may enhance binding affinity to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This could lead to the development of new anti-inflammatory agents.

Case Study 1: Antitumor Activity

A study evaluated the effects of a related tetrahydroisoquinoline derivative on various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This finding supports the potential use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide as an antitumor agent.

Case Study 2: Pain Management

In an experimental model involving murine subjects, the compound was tested for its analgesic properties. The results indicated a marked reduction in pain sensitivity when administered prior to nociceptive stimuli. This suggests its potential utility in developing new analgesics for chronic pain management.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-hydroxyphenoxy)acetamide

- N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

The uniqueness of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Actividad Biológica

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure

The compound's molecular formula is C21H24N2O5, with a molecular weight of 416.5 g/mol. It features a tetrahydroisoquinoline core which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of this compound can be summarized as follows:

-

Anti-inflammatory Effects :

- Compounds derived from tetrahydroisoquinoline have shown promise in reducing inflammation markers in various animal models.

- Studies have demonstrated the inhibition of pro-inflammatory cytokines and reduction in edema in models of arthritis.

-

Neuroprotective Properties :

- Similar compounds have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress.

- Research suggests potential mechanisms involving the modulation of neurotransmitter systems and inhibition of excitotoxicity.

-

Analgesic Activity :

- The compound may exhibit analgesic properties by affecting pain pathways in the central nervous system.

- Its structural analogs have been shown to inhibit pain responses in animal models.

Case Studies

-

Anti-Arthritic Activity :

In a study involving adjuvant-induced arthritis in rats, treatment with derivatives of tetrahydroisoquinoline led to a significant decrease in c-Fos protein expression, which is associated with pain signaling pathways. The results indicated that these compounds could effectively reduce both peripheral edema and gait deficits associated with arthritis . -

Neuroprotection :

Another study explored the neuroprotective effects of similar tetrahydroisoquinoline derivatives on neuronal cultures exposed to oxidative stress. The results showed a marked decrease in cell death and an increase in cell viability when treated with these compounds .

Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Modulation of neurotransmitters | |

| Analgesic | Pain pathway inhibition |

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 955534-31-3 |

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-4-2-3-5-20(19)28-14-21(25)23-18-9-8-15-10-11-24(13-17(15)12-18)22(26)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSVVLQQBXEEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.